molecular formula C16H14N2O3 B2920583 N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide CAS No. 2034350-23-5

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2920583
CAS No.: 2034350-23-5
M. Wt: 282.299
InChI Key: GTSXYNPZLUFXNM-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a furan ring, a benzyl group, and an isoxazole ring

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target, such as an enzyme or receptor. The furan and isoxazole rings could contribute to the compound’s binding affinity, while the benzyl and carboxamide groups could influence its pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, furan compounds can be hazardous due to their potential to form toxic metabolites . The safety of this specific compound would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential drug candidate, or its reactivity could be studied to develop new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan-3-yl and benzyl groups via coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield various benzyl derivatives.

Comparison with Similar Compounds

  • N-(4-(furan-2-yl)benzyl)-5-methylisoxazole-3-carboxamide
  • N-(4-(thiophen-3-yl)benzyl)-5-methylisoxazole-3-carboxamide
  • N-(4-(pyridin-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

Uniqueness: N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the isoxazole ring also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSXYNPZLUFXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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